molecular formula C17H23F2N3O2 B7108598 N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-3-(1H-imidazol-2-yl)-N-methylpropan-1-amine

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-3-(1H-imidazol-2-yl)-N-methylpropan-1-amine

Cat. No.: B7108598
M. Wt: 339.4 g/mol
InChI Key: VOAHTSWBGDGUNO-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-3-(1H-imidazol-2-yl)-N-methylpropan-1-amine is a complex organic compound with significant potential in various scientific fields. Its structure, featuring a difluoromethoxy and ethoxy substituted phenyl ring, an imidazole moiety, and a methylated amine group, provides it with unique chemical properties that are harnessed in diverse research applications.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-3-(1H-imidazol-2-yl)-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O2/c1-3-23-15-11-13(6-7-14(15)24-17(18)19)12-22(2)10-4-5-16-20-8-9-21-16/h6-9,11,17H,3-5,10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAHTSWBGDGUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN(C)CCCC2=NC=CN2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized via several multi-step organic synthesis routes. Typically, synthesis begins with the preparation of the core phenyl ring structure, followed by sequential functional group modifications. One common approach involves the alkylation of a 4-difluoromethoxy-3-ethoxybenzene derivative with a suitable imidazole-based reagent under anhydrous conditions. Subsequent N-methylation reactions can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: For large-scale industrial production, the methods often leverage continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions, such as temperature control and solvent selection, are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation at the phenyl ring or the imidazole moiety, especially under strong oxidizing conditions.

  • Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a less aromatic system.

  • Substitution: Nucleophilic substitution reactions often occur at the ethoxy or difluoromethoxy groups, enabling further functionalization.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, acids, bases under polar aprotic solvents.

Major Products:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Formation of partially hydrogenated derivatives.

  • Substitution: Variously substituted aromatic and heterocyclic compounds.

Scientific Research Applications

This compound's unique structure makes it highly valuable in various fields:

  • Chemistry: Used as a building block in organic synthesis for developing complex molecular architectures.

  • Biology: Employed in studying enzyme inhibition and protein-ligand interactions due to its specific binding affinities.

  • Medicine: Investigated as a potential therapeutic agent in treating certain diseases, including antifungal and anticancer research.

  • Industry: Utilized in the development of novel materials with specialized properties such as coatings and polymers.

Mechanism of Action

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-3-(1H-imidazol-2-yl)-N-methylpropan-1-amine exerts its effects by interacting with molecular targets through binding to specific sites on enzymes or receptors. This interaction often involves hydrogen bonding, van der Waals forces, and pi-stacking interactions, leading to modulation of biological pathways. The difluoromethoxy and imidazole groups are particularly crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Conclusion

This compound is a compound of notable importance with extensive applications in research and industry. Its diverse reactivity and binding properties underpin its utility in synthesizing new materials and exploring biological mechanisms.

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